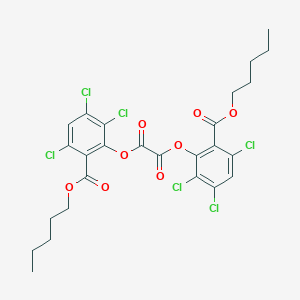

双(2,3,5-三氯-6-((戊氧基)羰基)苯基)草酸酯

描述

Synthesis Analysis

The synthesis of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate and similar compounds involves complex organic reactions that are carefully designed to introduce specific functional groups, leading to the desired oxalate derivatives. These processes often require precise control over reaction conditions to achieve high purity and yields of the target compounds.

Molecular Structure Analysis

The molecular structure of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate has been explored using techniques such as X-ray diffraction and spectroscopy. These studies reveal the compound's geometric configuration, bond lengths, and angles, providing insights into its structural characteristics at the molecular level.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including peroxyoxalate chemiluminescence, which has been utilized in high-performance liquid chromatography for the detection of fluorescent compounds. The stability of the compound in the presence of hydrogen peroxide is a notable property, making it suitable for specific analytical applications.

Physical Properties Analysis

The physical properties of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, including its solubility, melting point, and stability under different conditions, are crucial for its handling and application in various domains. Its solubility in organic solvents and stability against decomposition are particularly important for its use in chemical syntheses and analytical methods.

Chemical Properties Analysis

The chemical properties of bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, such as reactivity with other chemicals, potential for forming complexes, and electrochemical behavior, are essential for understanding its interactions in various chemical environments. These properties are critical for its application in developing new materials, sensors, and other technological innovations.

- Peroxyoxalate chemiluminescence for detection in high-performance liquid chromatography (Imai et al., 1987).

- Electrochemiluminescence behavior and sensing applications (Chen et al., 2007).

- Crystallographic and spectroscopic analysis of oxalate compounds (Ersanli et al., 2017).

科学研究应用

高灵敏度检测过氧化氢和荧光化合物:此化合物用于高灵敏度检测过氧化氢和过氧草酸酯化学发光反应中的荧光化合物 (Imai et al., 1986).

苯基乙二醛二腙的氧化:它用于将苯基乙二醛二腙氧化为苯基-1,2,3-三唑 (Khadem et al., 1970).

羰基化合物氧化催化剂:此草酸酯在 1,1,1,3,3,3-六氟-2-丙醇中作为羰基化合物氧化的反应性和选择性催化剂 (ten Brink et al., 2001).

高效液相色谱中的化学发光检测:用于高效液相色谱中的化学发光检测 (Honda et al., 1985).

掺入聚合物复合材料:该化合物是一种高纯度的草酸酯,可以掺入聚合物复合材料中以用于实际应用 (Petre & Zecheru, 2013).

形成多环双(二有机锡)衍生物:它与二有机锡二氯化物反应生成多环双(二有机锡)衍生物 (Contreras et al., 2000).

癌症治疗应用:在癌症治疗中,它作为一种特异性 H2O2 探针,用于体内追踪肿瘤并有效诱导肿瘤细胞凋亡和抑制肿瘤生长 (Mao et al., 2017).

电化学发光用于检测氧气:其电化学行为和电化学发光表明具有作为极低浓度氧气检测器的潜力 (Brina & Bard, 1987).

用于葡萄糖的电化学发光传感系统:已开发出一种使用此化合物用于葡萄糖检测的新型电化学发光传感系统 (Chen et al., 2007).

作用机制

Target of Action

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, is primarily used as a chemiluminescent dye . Its primary target is the detection method for liquid phase analysis .

Mode of Action

CPPO is a peroxyoxalate-based material . It interacts with its targets by producing a strong chemiluminescent blue light when solubilized in organic solvents . This light emission is the result of a chemical reaction that produces energy released in the form of light.

Biochemical Pathways

The chemiluminescence of CPPO is part of a larger biochemical pathway involving the reaction of CPPO with a fluorescent dye . The energy from the reaction is transferred to the dye, which then emits light. This light can be detected and measured, providing a method for liquid phase analysis .

Result of Action

The result of CPPO’s action is the production of a strong chemiluminescent blue light . This light emission can be used in various applications, including the detection method for liquid phase analysis .

Action Environment

The action of CPPO is influenced by several environmental factors. It needs to be solubilized in organic solvents to achieve high quantum efficiencies . The chemiluminescent reaction also requires the presence of a fluorescent dye . Furthermore, the reaction is typically carried out under controlled laboratory conditions to ensure accuracy and safety.

属性

IUPAC Name |

bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKHUDOTFUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868349 | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |

CAS RN |

75203-51-9 | |

| Record name | 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75203-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

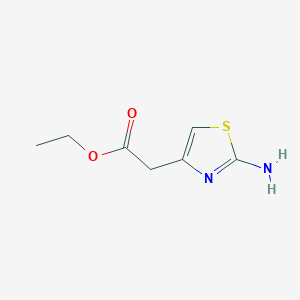

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

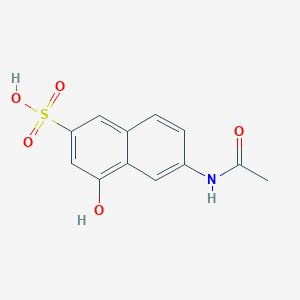

Feasible Synthetic Routes

Q & A

Q1: How does Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, contribute to chemiluminescence?

A: CPPO plays a crucial role in chemiluminescence reactions by acting as a chemical energy source. When reacted with hydrogen peroxide (H2O2) in the presence of a catalyst and a fluorophore, CPPO decomposes and releases energy. This energy excites the fluorophore, causing it to transition to a higher energy state. As the excited fluorophore returns to its ground state, it emits light, generating the chemiluminescence observed. [, , ]

Q2: Can you explain the role of fluorophores like coumarin-modified polyhedral oligomeric silsesquioxane (D1421-POSS) in CPPO-based chemiluminescence systems?

A: Fluorophores like D1421-POSS are essential for converting the chemical energy released by the CPPO reaction into visible light. Research has shown that the connection of D1421 to the POSS core significantly influences its chemiluminescence properties when reacted with CPPO and H2O2. [] Specifically, the POSS connection appears to lower the oxidation potential of the fluorophore, potentially due to aggregation effects, leading to faster initiation and enhanced efficiency of the chemiluminescence reaction. []

Q3: How does the structure of the fluorophore affect the color of light emitted in CPPO-based chemiluminescence?

A: The structure of the fluorophore directly determines the color of light emitted in CPPO-based chemiluminescence. Different fluorophores absorb and emit light at different wavelengths. For instance, nitrogen- and sulfur-doped graphene quantum dots (NS-GQDs) emit bright blue light, while nitrogen-doped GQDs (N-GQDs) emit yellowish-green light, and undoped GQDs produce yellowish-white light when reacting with CPPO and H2O2. [] This difference in color arises from variations in their electronic structures and energy levels, which dictate the wavelengths of light they can absorb and emit. [] Similarly, novel biphenyl analogue blue fluorophores have been synthesized that emit blue photoluminescence and chemiluminescence in the presence of CPPO and H2O2, with the exact wavelength dependent on the specific structure of the biphenyl analogue. []

Q4: Are there alternative fluorophores besides GQDs and coumarin derivatives that have been investigated for use with CPPO in chemiluminescence?

A: Yes, researchers have explored various other fluorophores for use with CPPO in chemiluminescence applications. One example is polymeric fluorophores containing distyrylarylene units. These polymers, particularly those incorporating an anthracene ring, exhibit bathochromic shifts and higher chemiluminescence efficiencies compared to other copolymers when reacted with CPPO and H2O2. [] This highlights the ongoing research into tailoring fluorophore structures to achieve desired colors and enhance the efficiency of CPPO-based chemiluminescence systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate](/img/structure/B42820.png)